1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
Overview
Description
“1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” is a chemical compound with the molecular formula C4H4N6 . It is also known as 8-Azaadenine and is a useful reagent in developing acyclic nucleotide analogs derived from 8-Azapurines . It is an off-white powder .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-” can be found in various databases such as the NIST Chemistry WebBook and ChemicalBook .Physical And Chemical Properties Analysis
The compound has a melting point of >300 °C and a boiling point of approximately 240.36°C . It has a density of 1.3184 (rough estimate) and a refractive index of 1.8750 (estimate) . It is slightly soluble in DMSO and very slightly soluble in methanol when heated and sonicated .Scientific Research Applications
1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some of the fields and applications:
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Drug Discovery
- 1,2,3-triazoles are used in drug discovery due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
- They are part of essential building blocks like amino acids, nucleotides, etc .
- Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
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Organic Synthesis
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Polymer Chemistry
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Supramolecular Chemistry
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Bioconjugation
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Chemical Biology
Safety And Hazards
The compound is classified as an irritant (GHS07) with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) . The compound has a toxicity of LD50, intraperitoneal, 315mg/kg in mice .
properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGSGWNKPENEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335107 | |
Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- | |
CAS RN |
1135074-15-5, 88780-84-1 | |
Record name | 7-Chloro-2H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135074-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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